molecular formula C11H23O2PS B12520690 1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide CAS No. 651727-24-1

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide

Cat. No.: B12520690
CAS No.: 651727-24-1
M. Wt: 250.34 g/mol
InChI Key: YIZGUTNOWZJMMR-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide is a chemical compound with the molecular formula C11H23O2PS. It belongs to the class of organophosphorus compounds, specifically those containing a 1,3,2-dioxaphosphorinane ring. This compound is characterized by the presence of a sulfur atom bonded to the phosphorus atom, making it a phosphorothioate.

Preparation Methods

The synthesis of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides, such as 1,3,2-dioxaphosphorinane-2-oxide.

    Reduction: Reduction reactions can convert the sulfur atom to different oxidation states.

    Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3,2-dioxaphosphorinane, 2-octyl-, 2-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3,2-Dioxaphosphorinane, 2-octyl-, 2-sulfide can be compared with other similar compounds, such as:

Properties

CAS No.

651727-24-1

Molecular Formula

C11H23O2PS

Molecular Weight

250.34 g/mol

IUPAC Name

2-octyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane

InChI

InChI=1S/C11H23O2PS/c1-2-3-4-5-6-7-11-14(15)12-9-8-10-13-14/h2-11H2,1H3

InChI Key

YIZGUTNOWZJMMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP1(=S)OCCCO1

Origin of Product

United States

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